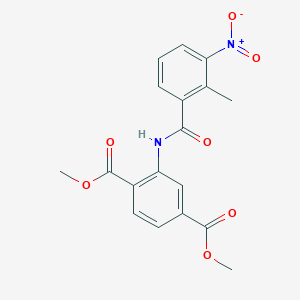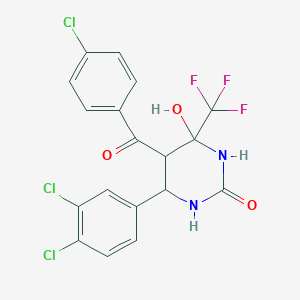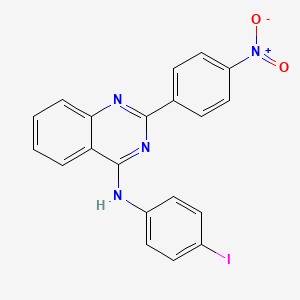![molecular formula C14H8Cl2N2O3 B11634196 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)
(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound that features a furan ring, a dichlorophenyl group, and an imidazolidine-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity could be harnessed for the production of specialty chemicals or intermediates.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}thiazolidine-2,4-dione: Similar structure with a thiazolidine ring instead of an imidazolidine ring.
(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyrrolidine-2,4-dione: Similar structure with a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
The uniqueness of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
Molekularformel |
C14H8Cl2N2O3 |
|---|---|
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-9-3-1-2-8(12(9)16)11-5-4-7(21-11)6-10-13(19)18-14(20)17-10/h1-6H,(H2,17,18,19,20)/b10-6- |
InChI-Schlüssel |
GGYNWOCLDQZZJX-POHAHGRESA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)
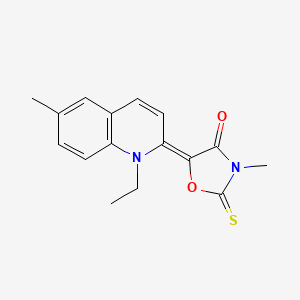
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)

![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634145.png)
![2-{(5Z)-5-[4-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634154.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)
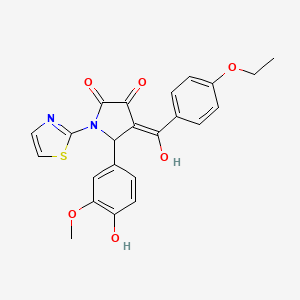
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634166.png)
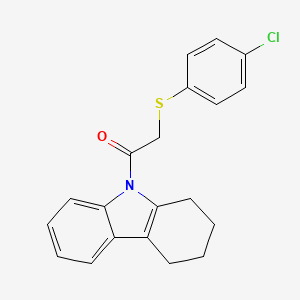
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)
